molecular formula C24H28FN5O3S B2830223 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1021214-96-9

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2830223
CAS No.: 1021214-96-9
M. Wt: 485.58
InChI Key: MUHYRCRJJKRBGD-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28FN5O3S and its molecular weight is 485.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell. This action hyperpolarizes the cell, making it less likely to fire an action potential.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, reducing its excitability and thus its ability to fire action potentials.

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays, which assess its absorption, distribution, metabolism, and excretion (ADME) properties . The results of these assays suggest that the compound has nanomolar potency as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds . These properties suggest that the compound has good bioavailability, meaning it can be effectively absorbed and distributed within the body.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O3S/c1-3-28-9-11-29(12-10-28)24(31)20-14-21(17-4-6-18(25)7-5-17)26-23-22(20)16(2)27-30(23)19-8-13-34(32,33)15-19/h4-7,14,19H,3,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHYRCRJJKRBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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